molecular formula C19H26N2O2 B8109786 N-(Cyclopropylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

N-(Cyclopropylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

Número de catálogo: B8109786
Peso molecular: 314.4 g/mol
Clave InChI: YLUNGJOIBHJLIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(Cyclopropylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety, with an acetamide group substituted at the 4-position of the chroman and a cyclopropylmethyl group attached to the nitrogen. This structural motif is associated with diverse biological activities, particularly as an acetyl-CoA carboxylase (ACC) inhibitor, making it relevant for metabolic disorders like obesity and diabetes . Its synthesis involves a multi-step process starting from 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone, followed by spirocyclization, Boc deprotection, and coupling reactions .

Propiedades

IUPAC Name

N-(cyclopropylmethyl)-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(21-13-14-5-6-14)11-15-12-19(7-9-20-10-8-19)23-17-4-2-1-3-16(15)17/h1-4,14-15,20H,5-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUNGJOIBHJLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CC2CC3(CCNCC3)OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Comparisons

Core Scaffold Variations
  • Spiro[chroman-2,4'-piperidin]-4-one Derivatives: These lack the acetamide group and instead feature a ketone at the 4-position (e.g., compound 11 in ).
  • 2-(1'-Acetyl-4-oxospiro[chroman-2,4'-piperidin]-7-yl)oxy-N-(2-methoxyethyl)acetamide (CAS 1014104-44-9) : Contains an additional acetyl group and a methoxyethyl-acetamide side chain, enhancing hydrophilicity compared to the cyclopropylmethyl group in the target compound .
Functional Group Modifications
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Replaces the spirochroman-piperidine core with a pyrimidine sulfanyl group. This compound’s crystal structure (monoclinic, P21/c) shows planar pyrimidine and pyridine rings, contrasting with the three-dimensional rigidity of spiro systems .
  • N-Isopropyl-2-(3-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide (Example 114, ): Features a pyridinylpiperidine-pyrimidine core linked via a phenoxy group. The flexible linker may allow broader conformational sampling compared to the spiro system .

Pharmacological Profiles

Target Engagement
  • ACC Inhibition: The target compound’s spirochroman-piperidine-acetamide structure is optimized for ACC binding, similar to quinoline-containing derivatives (e.g., 12a–12g in ). The cyclopropylmethyl group may enhance lipophilicity, improving membrane permeability compared to polar quinoline moieties .
  • Anticancer Activity: Spirochromanones like compound 9 (IC50 = 8.15 μM against breast cancer) share the core scaffold but incorporate triazole-thione groups, suggesting that substituents dictate target specificity (e.g., HDAC vs. ACC inhibition) .
Bioactivity Data
Compound Activity (IC50/EC50) Target Reference
Target Compound Not reported ACC
Spirochromanone derivative 9 8.15 μM (breast cancer) BRCA2 inhibition
Quinoline-containing 12a–12g Sub-μM range ACC
2-(6-Fluorospiro[chromane-2,4'-piperidin]-1'-yl)-N-((tetrahydro-2H-pyran-2-yl)oxy)acetamide Not reported Artemis endonuclease

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.